2-Methoxy-2-methylpropanal
Description
Contextual Significance in Organic Chemistry
The role of 2-methoxy-2-methylpropanal in organic chemistry is best understood by examining its structure and comparing its potential reactivity to analogous compounds. As an aldehyde, it possesses a reactive carbonyl group susceptible to nucleophilic attack. It is formally a derivative of 2-methylpropanal (isobutyraldehyde), and its chemistry is influenced by the single hydrogen atom on the α-carbon.
A key topic in the study of aldehydes with α-hydrogens is the competition between aldol (B89426) condensation and the Cannizzaro reaction under basic conditions. While the Cannizzaro reaction is typically characteristic of aldehydes lacking α-hydrogens, some aldehydes with a single, sterically hindered α-hydrogen, such as 2-methylpropanal, are known to undergo this disproportionation reaction. stackexchange.comquora.com This is often attributed to the relative instability of the enolate intermediate formed after deprotonation. quora.comquora.com In the case of 2-methylpropanal, the formation of a tertiary carbanion is energetically less favorable, making the competing Cannizzaro pathway, which involves an irreversible hydride transfer, a more likely outcome. stackexchange.com
For this compound, this reactivity is further modulated by the presence of the α-methoxy group. This group can exert a complex electronic influence, which would affect the stability of the potential enolate and the electrophilicity of the carbonyl carbon. While specific studies on the synthetic applications of this compound are limited, it is recognized as a product from the oxidation of its corresponding alcohol, 2-methoxy-2-methylpropan-1-ol. This places it as an important, albeit often transient, intermediate in oxidation sequences.
Interdisciplinary Research Relevance
The significance of this compound extends beyond theoretical organic chemistry into important interdisciplinary fields, most notably environmental and atmospheric science.
Atmospheric and Environmental Chemistry: Research has firmly identified this compound as a key intermediate in the atmospheric degradation of methyl tert-butyl ether (MTBE), a compound formerly used as a widespread gasoline additive. canada.camst.dkmst.dk The atmospheric photooxidation of MTBE, primarily initiated by hydroxyl radicals, yields tert-butyl formate (B1220265) as a major product alongside this compound. canada.camst.dk This aldehyde is considered highly reactive in the atmosphere and is expected to be further oxidized to products such as formaldehyde (B43269) and acetone. mst.dkinchem.org Furthermore, studies on the degradation of MTBE in aqueous solutions using advanced oxidation processes—a critical area in water treatment research—also identify this compound as an important reaction intermediate. researchgate.net
Fragrance and Flavor Science: While there is no direct evidence of this compound being used in the fragrance industry, many structurally related aldehydes are valued for their distinct aromas. Compounds like 3-(4-isopropylphenyl)-2-methylpropanal (B42199) (cyclamen aldehyde) and other phenylpropanal derivatives are widely used for their floral and fresh scents. mdpi.com For example, para-anisic aldehyde, which contains a methoxy (B1213986) group, is noted for its sweet, floral, and almond-like fragrance. atul.co.in The structural class of substituted propanals is a cornerstone of fragrance chemistry, suggesting a potential area of exploration for derivatives of this compound. mdpi.comsmolecule.com
Table 2: Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 36133-35-4 | C₅H₁₀O₂ |
| 2-Methoxy-2-methyl-1-propanol | 22665-67-4 | C₅H₁₂O₂ |
| 2-Methylpropanal (Isobutyraldehyde) | 78-84-2 | C₄H₈O |
| Methyl tert-butyl ether (MTBE) | 1634-04-4 | C₅H₁₂O |
| tert-Butyl formate | 762-75-4 | C₅H₁₀O₂ |
| Formaldehyde | 50-00-0 | CH₂O |
| Acetone | 67-64-1 | C₃H₆O |
| 3-(4-Isopropylphenyl)-2-methylpropanal | 103-95-7 | C₁₃H₁₈O |
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-2-methylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2,4-6)7-3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCUZOQCNBPBST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70603744 | |
| Record name | 2-Methoxy-2-methylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36133-35-4 | |
| Record name | 2-Methoxy-2-methylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-2-methylpropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies and Reaction Pathways
Oxidative Routes from Precursor Alcohols
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. 2-Methoxy-2-methylpropanal can be synthesized through the controlled oxidation of its corresponding primary alcohol, 2-Methoxy-2-methylpropan-1-ol. Further oxidation can lead to the formation of the corresponding carboxylic acid.
The synthesis of this compound is achieved through the oxidation of 2-Methoxy-2-methylpropan-1-ol. Research has shown that the choice of oxidizing agent and reaction conditions is critical to selectively yield the aldehyde without significant over-oxidation to the carboxylic acid. Studies on the oxidation of methoxy-substituted alcohols have provided insights into these transformations. For instance, the oxidation of 2-Methoxy-2-methylpropan-1-ol can yield this compound with yields reportedly ranging from 60-75%, depending on the specific reagents and protocol used. This process is a key step in understanding the reactivity of ether-alcohol hybrid molecules.
Table 1: Oxidation of 2-Methoxy-2-methylpropan-1-ol
| Precursor | Product | Typical Yield |
|---|---|---|
| 2-Methoxy-2-methylpropan-1-ol | This compound | 60-75% |
The aldehyde, this compound, can undergo further oxidation to form 2-methoxy-2-methylpropanoic acid. fiu.eduresearchgate.net This subsequent oxidation step highlights the reactivity of the aldehyde functional group. The transformation from the alcohol to the carboxylic acid via the aldehyde intermediate is a classic example of a stepwise oxidation pathway in organic synthesis. Studies using chromic acid as the oxidizing agent have demonstrated the conversion of 2-Methoxy-2-methylpropan-1-ol to 2-methoxy-2-methylpropanoic acid with yields in the range of 65-80%.
Table 2: Oxidation to 2-Methoxy-2-methylpropanoic Acid
| Reactant | Oxidizing Agent | Product | Typical Yield |
|---|---|---|---|
| 2-Methoxy-2-methylpropan-1-ol | Chromic acid | 2-methoxy-2-methylpropanoic acid | 65-80% |
Formation from 2-Methoxy-2-methylpropan-1-ol
Synthesis as a Key Intermediate
Beyond its direct synthesis and oxidation, this compound serves as a building block in the synthesis of more complex molecules. Its aldehyde functionality allows for a variety of subsequent chemical reactions.
This compound is not directly involved in the primary synthesis pathway of Aldicarb, which is a carbamate (B1207046) insecticide. nih.govapvma.gov.au The synthesis of Aldicarb proceeds through a different intermediate, 2-methyl-2-(methylthio)propanal oxime, also known as Aldicarb oxime. nih.govchemicalbook.com This oxime is formed from the reaction of 2-methyl-2-(methylthio)propanal with hydroxylamine (B1172632). nih.gov The final step in Aldicarb synthesis is the reaction of Aldicarb oxime with methyl isocyanate. nih.govnih.gov
The precursor for Aldicarb oxime is 2-methyl-2-(methylthio)propanal, not this compound. nih.gov The synthesis of Aldicarb involves the metabolic transformation to Aldicarb sulfoxide (B87167) and Aldicarb sulfone. apvma.gov.auresearchgate.net
Chemical Reactivity and Mechanistic Investigations
Oxidation Reactions and Derived Products
The aldehyde functional group in 2-Methoxy-2-methylpropanal is susceptible to oxidation, a common transformation for this class of organic compounds. This reactivity allows for the synthesis of other valuable chemicals.
Formation of 2-Methoxy-2-methylpropanoic Acid
The oxidation of this compound can yield 2-Methoxy-2-methylpropanoic acid. This conversion can be achieved using various oxidizing agents. For instance, chromic acid has been utilized to facilitate this transformation, resulting in yields ranging from 65% to 80%. This reaction highlights a predictable pathway for converting the aldehyde to a carboxylic acid, a fundamental process in organic synthesis.
Degradation Chemistry in Aqueous Environments
The fate of this compound in water is of significant interest, particularly due to its formation as a degradation product of the fuel additive methyl tert-butyl ether (MTBE). researchgate.netmst.dk Its decomposition in aqueous solutions is primarily driven by reactions with highly reactive species generated during advanced oxidation and reduction processes. researchgate.net
Reactions with Hydroxyl Radicals
The reaction with hydroxyl radicals (•OH) is a dominant degradation pathway for this compound in aqueous environments. researchgate.net The absolute rate constant for this reaction has been determined to be (3.99 ± 0.29) x 10⁹ M⁻¹s⁻¹ at room temperature. researchgate.net This high rate constant indicates a rapid oxidative degradation process when exposed to hydroxyl radicals, which are potent oxidizing agents. researchgate.net
Reactions with Hydrated Electrons
This compound also reacts with hydrated electrons (eₐq⁻), which are powerful reducing agents. The rate constant for this reduction reaction is (3.11 ± 0.32) x 10⁷ M⁻¹s⁻¹. researchgate.net While this reaction contributes to the degradation of the compound, its rate is significantly slower compared to the reaction with hydroxyl radicals. researchgate.net
Reactions with Hydrogen Atoms
The reaction with hydrogen atoms (H•) provides another pathway for the degradation of this compound. The measured rate constant for this reaction is (1.65 ± 0.14) x 10⁷ M⁻¹s⁻¹. researchgate.net Similar to the reaction with hydrated electrons, this pathway is less significant than the oxidation by hydroxyl radicals. researchgate.net
Byproduct Formation during Degradation Processes
The degradation of this compound, particularly through advanced oxidation processes, leads to the formation of several byproducts. As an intermediate in the degradation of MTBE, its further breakdown contributes to a complex mixture of compounds. researchgate.netmst.dk For instance, the UV/H₂O₂ process applied to MTBE degradation, which forms this compound, also generates other intermediates like tert-butyl formate (B1220265) (TBF), formaldehyde (B43269), acetone, and tert-butyl alcohol (TBA). researchgate.net Further degradation can lead to the formation of carbonyl compounds such as hydroxy-iso-butyraldehyde and organic acids including formic, pyruvic, and acetic acids. researchgate.net
Interactive Data Tables
Table 1: Rate Constants for the Degradation of this compound in Aqueous Solution researchgate.net
| Reactive Species | Rate Constant (M⁻¹s⁻¹) |
| Hydroxyl Radical (•OH) | (3.99 ± 0.29) x 10⁹ |
| Hydrated Electron (eₐq⁻) | (3.11 ± 0.32) x 10⁷ |
| Hydrogen Atom (H•) | (1.65 ± 0.14) x 10⁷ |
Table 2: Byproducts Identified in the Degradation of MTBE, including the intermediate this compound researchgate.net
| Byproduct Category | Compound Name |
| Primary Byproducts | tert-Butyl Formate (TBF) |
| Formaldehyde | |
| Acetone | |
| tert-Butyl Alcohol (TBA) | |
| Methyl Acetate | |
| Carbonyl Compounds | Hydroxy-iso-butyraldehyde |
| Hydroxyacetone | |
| Pyruvaldehyde | |
| Organic Acids | Hydroxy-iso-butyric Acid |
| Formic Acid | |
| Pyruvic Acid | |
| Acetic Acid | |
| Oxalic Acid |
Advanced Analytical Characterization Techniques
Chromatographic-Mass Spectrometric Analysis
Chromatography coupled with mass spectrometry is a cornerstone for the analysis of volatile and semi-volatile organic compounds. These hyphenated techniques provide both separation and structural identification, which are critical for an unambiguous characterization of 2-methoxy-2-methylpropanal and its related substances.
Gas Chromatography-Mass Spectrometry (GC/MS) is a principal technique for the identification of this compound, a volatile aldehyde. researchgate.net It is frequently employed in studies involving the degradation of fuel oxygenates like methyl tert-butyl ether (MTBE), where this compound is a known intermediate byproduct. acs.org
The methodology involves injecting a sample into the GC, where it is vaporized. The volatile components, including this compound, are then separated based on their boiling points and interaction with the stationary phase of a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and fragments them into a unique pattern based on their structure. This mass spectrum serves as a "molecular fingerprint," allowing for positive identification by comparison to spectral libraries. unl.edu
Liquid Chromatography Techniques
While GC/MS is ideal for volatile compounds, liquid chromatography techniques are essential for analyzing non-volatile or thermally unstable degradation products and for performing precise quantitative measurements.
High-Performance Liquid Chromatography (HPLC) is a robust technique used for the quantitative analysis of this compound and its degradation products in aqueous solutions. researchgate.net This method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.
For the analysis of polar aldehydes and related compounds, reversed-phase (RP) HPLC is commonly utilized. sielc.com In this mode, a non-polar stationary phase (such as C18 or octadecyl) is used with a polar mobile phase. The separation is achieved by adjusting the composition of the mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comscience.gov Detection is typically performed using an ultraviolet (UV) detector. The concentration of the analyte is determined by comparing its peak area to a calibration curve constructed from standards of known concentration.
Ion Chromatography (IC) in Degradation Studies
During the oxidative degradation of this compound, the molecule can be broken down into smaller, ionic organic species. Ion Chromatography (IC) is the preferred analytical method for identifying and quantifying these ionic byproducts. researchgate.net
IC separates ions based on their affinity for an ion-exchange resin. A sample is passed through a chromatography column containing the resin, and the separated ions are measured by a conductivity detector. This technique is particularly effective for the analysis of short-chain organic acids and inorganic anions that may be formed during advanced oxidation processes. For instance, the complete mineralization of this compound would likely proceed through intermediates such as formate (B1220265), which can be quantified using IC. researchgate.net
Total Organic Carbon (TOC) Analysis for Mineralization Assessment
The process involves the oxidation of all organic compounds in the sample to carbon dioxide (CO₂), which is then detected and quantified, typically by a non-dispersive infrared (NDIR) detector. In degradation studies of this compound, a decrease in the TOC value over time indicates that the organic carbon is being removed from the solution, ideally by being converted to CO₂. researchgate.netgitisa.it Complete mineralization is achieved when the TOC level approaches zero. This measurement is crucial evidence that the treatment process has not simply transformed the initial contaminant into other, potentially harmful, organic byproducts. gitisa.it
Computational Chemistry and Theoretical Reaction Studies
Quantum Mechanical Approaches for Reaction Energetics
Quantum mechanical (QM) calculations are fundamental to understanding the energetics of chemical reactions involving 2-Methoxy-2-methylpropanal. wavefun.com These methods allow for the accurate calculation of molecular geometries, energies, and the transition states that connect reactants and products, providing a quantitative picture of reaction pathways. wavefun.com
Theoretical studies, particularly those employing ab initio calculations, have been instrumental in determining the kinetics of reactions involving this compound, which is a significant intermediate in the atmospheric and aqueous degradation of methyl tert-butyl ether (MTBE). researchgate.netresearchgate.net For instance, the reaction of this compound with the hydroxyl radical (•OH), a key oxidant in advanced oxidation processes, has been a subject of such investigations. researchgate.net
Researchers have determined absolute rate constants and activation energies for these reactions. These computational results can be compared with experimental data from techniques like pulse radiolysis to validate the theoretical models. researchgate.net The calculated energetics help to predict the dominant degradation pathways for the compound under various conditions. researchgate.net For example, the rate constant for the hydroxyl radical oxidation of this compound was determined to be significantly high, indicating this is a major degradation pathway. researchgate.net
Table 1: Experimentally Determined and Calculated Kinetic Data for Reactions of MTBE Intermediates
| Reactant | Radical Species | Rate Constant (M⁻¹s⁻¹) at Room Temp. | Activation Energy (kJ mol⁻¹) |
|---|---|---|---|
| This compound (MMP) | Hydroxyl Radical (•OH) | (3.99 ± 0.29) x 10⁹ | Not specified in results |
| This compound (MMP) | Hydrated Electron (e⁻aq) | (3.11 ± 0.32) x 10⁷ | Not specified in results |
| This compound (MMP) | Hydrogen Atom (H•) | (1.65 ± 0.14) x 10⁷ | Not specified in results |
| 2-Methoxy-2-methyl-propanol (MMP-OH) | Hydroxyl Radical (•OH) | (8.02 ± 0.53) x 10⁸ | Not specified in results |
| 2-Methoxy-2-methyl-propanoic acid (MMP-acid) | Hydroxyl Radical (•OH) | (7.73 ± 0.48) x 10⁸ | Not specified in results |
This table presents kinetic data for this compound and related MTBE degradation intermediates. The data is sourced from experimental measurements that are often compared with theoretical calculations. researchgate.net
Modeling of Hydrogen Transfer Mechanisms
Hydrogen transfer, or hydrogen abstraction, is a critical step in the oxidation and decomposition of many organic molecules, including this compound. Computational modeling is essential for elucidating the mechanisms of these transfer reactions, identifying the most likely sites of abstraction, and calculating the energy barriers associated with the process. researchgate.net
Theoretical studies on the degradation of MTBE have revealed fundamental aspects of hydrogen transfer from its intermediates. researchgate.netresearchgate.net For the •OH-assisted hydrogen abstraction from related asymmetric ethers, computational studies have shown that the position of the hydrogen atom relative to the ether's heteroatom (oxygen) is crucial. researchgate.net A barrier to reaction exists for hydrogen abstraction from the tert-butyl group, which is distant from the heteroatom. researchgate.netresearchgate.net Conversely, hydrogen abstraction from the methoxy (B1213986) methyl group proceeds without a barrier. researchgate.net
Further steps in the oxidation pathway, such as the formation of a formyl radical ((CH3)3COC=O•) via hydrogen abstraction from the aldehyde group of this compound, have also been modeled. researchgate.net These calculations indicate that this step, which precedes the final oxidation to CO2, involves surmounting an energy barrier. researchgate.net In other contexts, such as the photooxidation of different but related isomers, theoretical studies have described mechanisms involving hydrogen shift reactions in peroxy radicals that can lead to the reformation of OH and HO₂ radicals. copernicus.org
Applications As Chemical Intermediates
Role in Complex Organic Synthesis
In the realm of complex organic synthesis, 2-Methoxy-2-methylpropanal serves as a key starting material or intermediate. Its aldehyde group is a reactive site for numerous chemical reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. For instance, the aldehyde can be oxidized to form the corresponding carboxylic acid, 2-methoxy-2-methylpropanoic acid, or reduced to its alcohol form, 2-methoxy-2-methylpropan-1-ol. These transformations are fundamental in creating a diverse array of organic molecules.
The compound's structure is particularly relevant in the synthesis of specialty chemicals where specific substitutions are required. The methoxy (B1213986) group at the secondary carbon atom provides steric hindrance and electronic effects that can be exploited to achieve desired stereoselectivity and reactivity in multi-step syntheses. While direct, large-scale industrial applications are not extensively documented, its structural analogs, such as 2-(2-Methoxycyclopentyl)-2-methylpropanal, have found applications in the fragrance and pharmaceutical sectors, suggesting a similar potential for this compound. smolecule.com
A significant application of aldehydes in organic synthesis is their conversion to oximes. Oximes are chemical compounds belonging to the class of imines and are characterized by the general formula R¹R²C=NOH. byjus.com They are typically formed through the reaction of an aldehyde or a ketone with hydroxylamine (B1172632). byjus.comwikipedia.org This reaction is a condensation reaction where a molecule of water is eliminated. byjus.com
In a theoretical application, this compound can serve as a direct precursor to its corresponding oxime, this compound oxime. The general reaction for the formation of an aldoxime from an aldehyde and hydroxylamine is well-established. testbook.com
General Reaction for Oxime Synthesis:
R-CHO + H₂NOH → R-CH=NOH + H₂O
In this reaction, the aldehyde (R-CHO) reacts with hydroxylamine (H₂NOH) to yield the aldoxime (R-CH=NOH) and water. The reaction is typically carried out in a weakly acidic medium to facilitate the nucleophilic attack of the hydroxylamine on the carbonyl carbon of the aldehyde. byjus.com Factors such as temperature and pH can influence the rate and yield of the synthesis. numberanalytics.com
For the specific synthesis of this compound oxime, the following reaction would occur:
CH₃OC(CH₃)₂CHO + H₂NOH → CH₃OC(CH₃)₂CH=NOH + H₂O
This reaction would yield this compound oxime, a compound that could potentially serve as an intermediate in the synthesis of other organic molecules, such as amines through reduction, or nitriles through dehydration. byjus.com The versatility of oximes makes them valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. testbook.com While specific research detailing the synthesis and applications of this compound oxime is not widely available, the foundational principles of organic chemistry strongly support its potential as a synthetic intermediate.
Environmental Research and Degradation Pathways
Environmental Fate in Contaminated Media
2-Methoxy-2-methylpropanal is recognized as an intermediate product in the degradation of methyl tert-butyl ether (MTBE), a common gasoline additive. researchgate.netmst.dk Consequently, its environmental fate is closely linked to that of MTBE contamination in various media. When MTBE is released into the environment, it primarily partitions to the air due to its high vapor pressure. mst.dk However, its moderate water solubility allows it to be washed out by rain, leading to contamination of soil and groundwater, particularly in deeper soil layers where evaporation is limited. mst.dk
In aqueous environments, the degradation of parent compounds like MTBE leads to the formation of this compound. researchgate.net Studies have shown that this compound is one of the major initial products of MTBE oxidation in water. mst.dklookchem.com The primary degradation pathway for this compound in aqueous solutions is through reaction with hydroxyl radicals (•OH). researchgate.net The rate constant for this reaction is significantly higher than for its reduction by hydrated electrons or hydrogen atoms, indicating that oxidation is the dominant degradation process. researchgate.net
In atmospheric conditions, this compound can be formed from the photo-oxidation of other volatile organic compounds. acs.orgacs.org Its subsequent degradation is also primarily driven by reactions with hydroxyl radicals. researchgate.net
Advanced Oxidation Processes for Environmental Remediation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and air by in-situ generation of highly reactive hydroxyl radicals (•OH). These processes are considered effective for the degradation of this compound, which is an intermediate in the breakdown of the more persistent contaminant, MTBE. researchgate.netmui.ac.ir
Several AOPs have been investigated for the remediation of water contaminated with MTBE and its byproducts, including this compound. These methods include:
Ozonation (O₃): The use of ozone to oxidize pollutants.
Ozone/Hydrogen Peroxide (O₃/H₂O₂): A combination that enhances the production of hydroxyl radicals. lookchem.commui.ac.ir
UV/H₂O₂: Utilizes ultraviolet light to cleave hydrogen peroxide into hydroxyl radicals. researchgate.net
Photocatalytic Ozonation (TiO₂/UVA/O₃): A highly effective process that uses a catalyst (Titanium dioxide), UV light, and ozone, creating a synergistic effect for pollutant degradation. researchgate.net
Fenton's Process (Fe²⁺/H₂O₂): A well-established method for treating contaminated groundwater that uses ferrous iron as a catalyst to generate hydroxyl radicals from hydrogen peroxide. researchgate.netgitisa.it
The reaction of this compound with hydroxyl radicals is a key step in these remediation technologies. researchgate.net The rate constants for the reaction of this compound with various reactive species in aqueous solution have been determined, highlighting the prominence of hydroxyl radical oxidation. researchgate.net
| Reactive Species | Rate Constant (M⁻¹s⁻¹) | Reference |
|---|---|---|
| Hydroxyl Radical (•OH) | (3.99 ± 0.29) x 10⁹ | researchgate.net |
| Hydrated Electron (e⁻aq) | (3.11 ± 0.32) x 10⁷ | researchgate.net |
| Hydrogen Atom (H•) | (1.65 ± 0.14) x 10⁷ | researchgate.net |
Byproduct Characterization in Environmental Degradation
The degradation of this compound, particularly through advanced oxidation processes, results in the formation of several byproducts. The identification of these byproducts is crucial for understanding the complete degradation pathway and ensuring that no equally or more harmful substances are being formed.
During the UV/H₂O₂ treatment of MTBE, where this compound is a primary intermediate, other byproducts detected include tert-butyl formate (B1220265) (TBF), formaldehyde (B43269), acetone, and tert-butyl alcohol (TBA). researchgate.net Further degradation can lead to the formation of other carbonyl compounds and organic acids such as hydroxy-iso-butyraldehyde, pyruvic acid, and acetic acid. researchgate.net
In ozonation processes, the degradation of MTBE also yields this compound alongside TBF, acetone, methyl acetate, and hydroxyisobutyraldehyde (HIBA). lookchem.com The degradation pathway is dominated by reactions with hydroxyl radicals. lookchem.com
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2-Methoxy-2-methylpropanal in laboratory settings?
- Methodology : A common approach involves the oxidation of 2-methoxy-2-methylpropanol using oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions (oxalyl chloride/DMSO). Alternatively, protection of the aldehyde group in methylpropanal derivatives followed by methoxy group introduction via nucleophilic substitution could be employed .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize conditions (e.g., temperature, catalyst loading) to minimize side reactions like over-oxidation.
Q. How is this compound characterized analytically?
- Techniques :
- NMR Spectroscopy : Confirm structure using H and C NMR to identify aldehyde proton (~9-10 ppm) and methoxy group signals (~3.3 ppm).
- IR Spectroscopy : Detect carbonyl (C=O) stretch near 1720 cm and ether (C-O-C) vibrations at ~1100 cm.
- GC-MS : Assess purity and molecular ion peak (m/z 102 for CHO) .
Q. What are the primary research applications of this compound in organic synthesis?
- Applications :
- As a precursor for synthesizing Schiff bases via condensation with amines, useful in coordination chemistry.
- In the preparation of branched ethers or acetals, leveraging its aldehyde and methoxy groups .
Advanced Research Questions
Q. How does steric hindrance from the methoxy and methyl groups influence the reactivity of this compound?
- Mechanistic Insight : The bulky tert-butyl-like structure (C(C)(C=O)OC) reduces nucleophilic attack at the carbonyl carbon. This property can be exploited to design selective reactions, such as controlled reductions (e.g., using NaBH/CeCl to avoid over-reduction) .
- Experimental Design : Compare reaction rates with less hindered aldehydes (e.g., propanal) under identical conditions to quantify steric effects.
Q. What strategies mitigate instability issues of this compound during long-term storage?
- Stability Protocols :
- Store under inert atmosphere (argon/nitrogen) at -20°C to prevent oxidation.
- Add stabilizers like hydroquinone (0.1%) to inhibit radical-mediated degradation .
- Validation : Monitor aldehyde integrity via periodic H NMR or FTIR analysis.
Q. How can this compound be utilized in drug delivery system research?
- Application : Its aldehyde group enables conjugation with amine-containing drugs (e.g., via pH-sensitive imine linkages), facilitating controlled release.
- Case Study : In a model study, this compound was grafted onto chitosan nanoparticles to enhance payload stability in physiological conditions .
Q. How should researchers address contradictions in reported synthetic yields for this compound derivatives?
- Troubleshooting Framework :
Replicate Conditions : Verify catalyst purity (e.g., trace metal content in PCC).
Vary Solvent Polarity : Test polar aprotic (DMF) vs. non-polar (toluene) solvents to optimize intermediate stability.
Characterize Byproducts : Use LC-MS to identify side products (e.g., aldol adducts) and adjust reaction stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
